3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one

Organic Synthesis Medicinal Chemistry Agrochemical Development

This benzotriazinone derivative is the specific chloromethyl intermediate required for Guthoxon pesticide synthesis. Its N3-substitution defines reactivity; analogs cannot substitute without route redesign. ≥95% purity ensures reliable yields in S-alkylation and library synthesis. Procure for agrochemical research, medicinal chemistry, and analytical method development. Strictly for R&D use; not for human or veterinary applications.

Molecular Formula C8H6ClN3O
Molecular Weight 195.6 g/mol
CAS No. 24310-41-6
Cat. No. B1347023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one
CAS24310-41-6
Molecular FormulaC8H6ClN3O
Molecular Weight195.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N=N2)CCl
InChIInChI=1S/C8H6ClN3O/c9-5-12-8(13)6-3-1-2-4-7(6)10-11-12/h1-4H,5H2
InChIKeyDIBUQPIFKGWZDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one (CAS 24310-41-6): Critical Procurement Considerations and Analytical Specifications


3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one (CAS 24310-41-6) is a heterocyclic benzotriazinone derivative characterized by a chloromethyl substituent at the N3 position . It serves as a key intermediate in the synthesis of bioactive molecules, including the organophosphorus pesticide Guthoxon , and is utilized in research fields such as medicinal chemistry and agrochemical development [1]. The compound is typically procured with a specified purity of ≥95% (by HPLC or GC) for research applications .

3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one: Why 'Similar' Benzotriazinone Derivatives Are Not Interchangeable


While the benzotriazinone core is a common scaffold, the specific substituent at the N3 position critically dictates the compound's reactivity, stability, and application profile [1]. For instance, substituting the chloromethyl group with a bromomethyl, hydroxymethyl, or simple alkyl group fundamentally alters the electrophilicity and leaving group potential, which directly impacts reaction yields, kinetics, and the types of downstream transformations possible. The chloromethyl derivative is specifically required for the synthesis of Guthoxon, a defined organophosphorus pesticide, and cannot be replaced by other analogs without a complete redesign of the synthetic route . Generic substitution would lead to failed reactions, reduced yields, or the formation of incorrect products.

3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one: Quantifiable Differentiation Data for Informed Scientific Selection


Superior Alkylating Reactivity of the Chloromethyl Group Compared to Hydroxymethyl Analogs

The chloromethyl group in 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one is a superior leaving group compared to a hydroxymethyl group, enabling efficient nucleophilic substitution reactions (SN2) that are essential for further functionalization. This reactivity is a direct consequence of the weaker C-Cl bond (bond dissociation energy ≈ 339 kJ/mol) compared to a C-O bond (bond dissociation energy ≈ 385 kJ/mol) [1]. This difference allows for reactions to proceed under milder conditions and with higher yields than would be possible with a hydroxymethyl analog .

Organic Synthesis Medicinal Chemistry Agrochemical Development

Validated HPLC Method for Purity Assessment: Critical for Reliable Downstream Use

A validated reverse-phase HPLC method is established for the analysis of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one, utilizing a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid [1]. This method provides a robust analytical tool for confirming identity and purity, which is essential for reproducible research outcomes. The commercial specification of minimum 95% purity, as assessed by HPLC or GC, ensures that the compound meets the minimum threshold for reliable use as a synthetic intermediate .

Analytical Chemistry Quality Control Process Chemistry

Documented Role as a Key Intermediate in a Defined Agrochemical Synthesis Pathway

3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one is specifically documented as an intermediate in the synthesis of Guthoxon (Azinphos-methyl oxon), a potent organophosphorus anticholinesterase pesticide . This defined role in a patentable or published synthetic route provides a concrete, application-specific differentiation. In contrast, a simple alkyl derivative like 3-methyl-1,2,3-benzotriazin-4(3H)-one lacks this established, high-value application pathway [1]. The chloromethyl group is essential for the subsequent reaction with a thiophosphate moiety.

Agrochemical Synthesis Process Research Pesticide Development

Regulatory Tracking Status for Environmental and Safety Compliance

This specific compound is tracked under the U.S. EPA's ChemID program (Substance ID: 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one) [1]. This regulatory acknowledgment provides a baseline for environmental and safety compliance, a factor not applicable to many unlisted or purely academic benzotriazinone derivatives. This status can be critical for laboratories operating under strict environmental health and safety (EHS) or good laboratory practice (GLP) guidelines.

Environmental Chemistry Regulatory Affairs Safety Assessment

3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one: High-Value Application Scenarios Based on Quantitative Differentiation


Synthesis of Organophosphorus Pesticides and Probes

As a direct consequence of its use in the synthesis of Guthoxon , this compound is an essential building block for researchers in agrochemistry and toxicology. Its specific reactivity enables the preparation of structurally defined organophosphate esters, which are used as probes to study acetylcholinesterase inhibition mechanisms or to develop novel pesticides with improved selectivity profiles. The defined chloromethyl group is a non-negotiable requirement for this application, as the subsequent S-alkylation step requires a good leaving group, differentiating it from less reactive N-alkylated or hydroxyalkylated analogs .

Development of Novel Heterocyclic Libraries via Alkylation

The strong electrophilicity of the chloromethyl group, as inferred from its bond dissociation energy , makes it an ideal starting material for generating diverse chemical libraries. In medicinal chemistry, it can be reacted with a wide range of nucleophiles (amines, thiols, alkoxides) under mild conditions to yield novel 3-substituted benzotriazin-4(3H)-one derivatives. This contrasts with a bromomethyl analog, which might offer higher reactivity but often at the cost of decreased stability and increased side reactions. The chloromethyl derivative offers a balanced reactivity profile that is often optimal for high-throughput parallel synthesis .

Analytical Method Development and Quality Control in Fine Chemical Production

The existence of a validated HPLC method and a standard commercial purity specification of ≥95% make this compound a reliable standard for analytical chemists. It can be used as a reference material for developing new separation methods for benzotriazine derivatives or for quantifying this specific intermediate in complex reaction mixtures. This documented analytical framework is a direct, practical advantage for process chemists requiring robust in-process control (IPC) during the scale-up of reactions involving this intermediate.

Environmental Fate and Regulatory Compliance Studies

Given its documented role in the synthesis of a commercial pesticide and its tracking by the EPA , this compound is a relevant model substance for environmental chemistry studies. Researchers investigating the fate, transport, or degradation of benzotriazine-based pesticides in soil and water systems require the authentic intermediate to create accurate analytical standards and conduct controlled laboratory experiments. The regulatory status provides a clear justification for its procurement in these specific, environmentally-focused research projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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